Enhanced Lipophilicity vs. Unsubstituted Aniline
The ortho-methyl substituent on the aniline ring significantly increases lipophilicity compared to the unsubstituted analog 4-(4-tert-butylphenoxy)aniline (CAS 145157-87-5). This enhancement improves predicted passive membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs. The calculated partition coefficient (XLogP3) for the target compound is 4.5, while the unsubstituted parent aniline has a lower XLogP3 of 4.2 [1][2]. This represents a quantified difference of +0.3 log units, translating to an approximately 2-fold increase in predicted partitioning into a lipid bilayer.
| Evidence Dimension | Lipophilicity (XLogP3) and Passive Membrane Permeability |
|---|---|
| Target Compound Data | XLogP3 = 4.5 [1] |
| Comparator Or Baseline | 4-(4-tert-butylphenoxy)aniline (CAS 145157-87-5): XLogP3 = 4.2 [2] |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Values are computed properties by XLogP3 3.0 algorithm as reported by PubChem and KUJIA. |
Why This Matters
For CNS-targeted drug discovery, a higher LogP within an optimal range is a key selection criterion for lead-like molecules, making this ortho-methyl analog preferable when passive BBB penetration is desired.
- [1] KUJIA. Cas no 946699-72-5 (4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine). Provides XLogP3: 4.5. View Source
- [2] PubChem. Compound Summary for CID 82498, 4-(4-Tert-butylphenoxy)aniline. Provides XLogP3: 4.2. View Source
